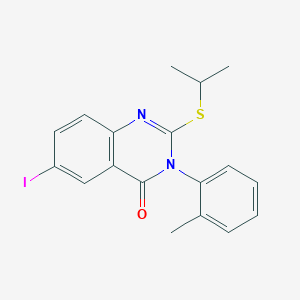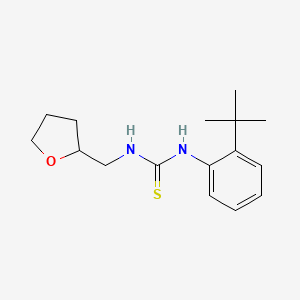![molecular formula C17H16Cl2N2O3 B4650834 N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4650834.png)
N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide
Overview
Description
N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide, also known as DCF, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCF belongs to the class of compounds known as furan-based compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide also has several limitations for use in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the effects of N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide may vary depending on the experimental conditions and the cell or tissue type being studied.
Future Directions
There are several future directions for the study of N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide. One area of future research is the development of more efficient and cost-effective synthesis methods for N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide. Another area of future research is the study of the effects of N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide on different cell and tissue types. Additionally, the potential use of N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored. Overall, the study of N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
Scientific Research Applications
N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has been extensively studied for its potential use in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide has also been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10(2)20-16(22)14(21-17(23)15-4-3-7-24-15)8-11-5-6-12(18)9-13(11)19/h3-10H,1-2H3,(H,20,22)(H,21,23)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOWLNCGFBPLX-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4650772.png)
![3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4650780.png)
![2-(3,5-dimethyl-1-piperidinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4650781.png)
![2-(1-(4-ethoxybenzyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4650782.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4650797.png)


![4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4650817.png)

![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4650839.png)


![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4650855.png)